molecular formula C10H17N5O B13146189 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine

Cat. No.: B13146189
M. Wt: 223.28 g/mol
InChI Key: ZTPMLPRJYKMJTF-UHFFFAOYSA-N
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Description

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C10H18ClN5O. It is known for its unique structure, which includes a cyclohexyloxy group attached to a pyrimidine ring with three amine groups at positions 2, 4, and 5. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine typically involves the reaction of cyclohexanol with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to form amine derivatives.

    Substitution: The amine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine is used in a variety of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triaminopyrimidine: Another pyrimidine derivative with three amine groups, but without the cyclohexyloxy group.

    6-Hydroxypyrimidine-2,4,5-triamine: Similar structure but with a hydroxyl group instead of a cyclohexyloxy group.

Uniqueness

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

6-cyclohexyloxypyrimidine-2,4,5-triamine

InChI

InChI=1S/C10H17N5O/c11-7-8(12)14-10(13)15-9(7)16-6-4-2-1-3-5-6/h6H,1-5,11H2,(H4,12,13,14,15)

InChI Key

ZTPMLPRJYKMJTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=NC(=NC(=C2N)N)N

Origin of Product

United States

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